Donepezil Impurity 7

Overview

Description

Donepezil Impurity 7 is a chemical compound associated with the synthesis and degradation of Donepezil, a well-known medication used in the treatment of Alzheimer’s disease. This compound is one of the by-products formed during the manufacturing process of Donepezil hydrochloride. Understanding the properties and behavior of this impurity is crucial for ensuring the purity and efficacy of the final pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Donepezil Impurity 7 typically involves the hydrogenation of intermediate compounds in the presence of catalysts. For instance, one method involves the hydrogenation of a precursor compound using a palladium on carbon catalyst in a methanolic solvent at room temperature. This reaction is carried out for a short duration, usually around two hours .

Industrial Production Methods: In industrial settings, the production of this compound is closely monitored to minimize its formation. Advanced chromatographic techniques are employed to separate and quantify impurities, ensuring that the final product meets stringent regulatory standards. The use of eco-friendly and cost-effective synthetic strategies is also explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Donepezil Impurity 7 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using mild oxidants such as Chloramine-T in an acidic medium.

Reduction: The reduction of this compound can be achieved using hydrogenation techniques with palladium on carbon as a catalyst.

Substitution: Substitution reactions involving this compound often require specific reagents and conditions tailored to the desired chemical transformation.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are analyzed using spectroscopic techniques such as UV, IR, and NMR .

Scientific Research Applications

Donepezil Impurity 7 has several scientific research applications:

Mechanism of Action

Donepezil Impurity 7, like Donepezil, interacts with the acetylcholinesterase enzyme. Donepezil selectively and reversibly inhibits the acetylcholinesterase enzyme, which normally breaks down acetylcholine. By inhibiting this enzyme, Donepezil increases the concentration of acetylcholine at cholinergic synapses, thereby enhancing cholinergic transmission and alleviating the symptoms of Alzheimer’s dementia .

Comparison with Similar Compounds

Donepezil: The parent compound, used in the treatment of Alzheimer’s disease.

Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.

Galantamine: A compound with a similar mechanism of action, used in the treatment of mild to moderate Alzheimer’s disease.

Comparison: Donepezil Impurity 7 is unique in its formation as a by-product during the synthesis of Donepezil. Unlike Donepezil, Rivastigmine, and Galantamine, which are used directly as therapeutic agents, this compound is primarily studied for its role in the manufacturing process and its potential impact on the purity and efficacy of Donepezil .

Biological Activity

Donepezil Impurity 7 is a notable compound in the study of Alzheimer's disease (AD) treatment, primarily due to its relationship with donepezil, a well-known acetylcholinesterase (AChE) inhibitor. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative efficacy with other compounds.

Overview of Donepezil and Its Impurities

Donepezil hydrochloride, marketed as Aricept, is a selective AChE inhibitor used for treating mild to moderate Alzheimer's disease. It enhances cholinergic neurotransmission by inhibiting the breakdown of acetylcholine, thus improving cognitive function and global functioning in patients with AD . However, impurities like this compound can influence the overall efficacy and safety profile of donepezil formulations.

This compound is believed to exhibit biological activity through similar mechanisms as donepezil, primarily by inhibiting AChE. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is crucial for memory and learning processes. Additionally, some studies suggest that derivatives of donepezil may also act as inhibitors of β-secretase (BACE-1), an enzyme involved in the production of amyloid-beta plaques, which are characteristic of Alzheimer's pathology .

In Vitro Studies

Research has shown that this compound and its analogs can significantly inhibit AChE activity. For example, a study reported IC50 values for various compounds related to donepezil, demonstrating that certain derivatives possess comparable or superior inhibitory effects against AChE when compared to donepezil itself .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Donepezil | <1 | AChE |

| Impurity 7 | TBD | AChE |

| Other Analog | <1 | AChE |

Note: TBD = To Be Determined based on specific assays conducted on Impurity 7.

Neuroprotective Effects

In addition to AChE inhibition, some studies have indicated that compounds similar to this compound may exhibit neuroprotective properties. For instance, they can prevent neuronal cell death induced by oxidative stress or amyloid-beta toxicity . The ability to cross the blood-brain barrier (BBB) is also a critical factor for these compounds' effectiveness.

Case Studies

A pivotal study involving donepezil demonstrated significant improvements in cognition and global function among patients with mild to moderate Alzheimer's disease. The correlation between plasma concentrations of donepezil and clinical outcomes was statistically significant, suggesting that similar relationships might be observed with its impurities .

Comparative Efficacy

When comparing this compound with other known inhibitors, it is essential to consider both selectivity and potency. Research indicates that while donepezil exhibits high selectivity for AChE over butyrylcholinesterase (BuChE), some impurities may show varied selectivity profiles .

| Compound | Selectivity (AChE/BuChE) | IC50 (AChE) | IC50 (BACE-1) |

|---|---|---|---|

| Donepezil | High | <1 μM | TBD |

| This compound | TBD | TBD | TBD |

Properties

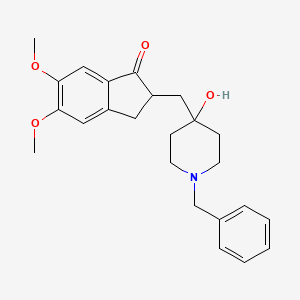

IUPAC Name |

2-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-28-21-13-18-12-19(23(26)20(18)14-22(21)29-2)15-24(27)8-10-25(11-9-24)16-17-6-4-3-5-7-17/h3-7,13-14,19,27H,8-12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNHBPVFDCDXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3(CCN(CC3)CC4=CC=CC=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.